2-Ethyl-6-methylaniline
Overview
Description
2-Ethyl-6-methylaniline, also known as 3-Ethyl-2-aminotoluene or 6-Ethyl-o-toluidine, is a chemical compound with the molecular formula C9H13N . It is a metabolite of herbicides metolachlor, diuron, monuron . The pure product is a colorless and transparent oily liquid, which is easily oxidized and turns pale yellow or brown when exposed to air or light .
Synthesis Analysis
2-Ethyl-6-methylaniline is used in the preparation of racemic esters of N-(2-ethyl-6-methylphenyl)alanine (NEMPA) . It is also used in the synthesis of the herbicide (S)-Metolachlor from 2-ethyl-6-methylaniline, chloreacetic acid, acetone, and methanol .Molecular Structure Analysis
The molecular weight of 2-Ethyl-6-methylaniline is 135.21 g/mol . The structure of the molecule can be represented by the SMILES stringCCc1cccc(C)c1N
. Chemical Reactions Analysis
2-Ethyl-6-methylaniline can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2-Ethyl-6-methylaniline is a liquid at room temperature with a density of 0.968 g/mL at 25 °C . It has a melting point of -33 °C and a boiling point of 231 °C . The refractive index is 1.552 .Scientific Research Applications
Polymerization and Electronic Properties
- The electrochemical polymerization of 2-ethyl-6-methylaniline leads to the formation of electroactive polymer films. These polymers undergo an acid-base transition leading to a protonated form, characterized by specific absorption bands in UV-Visible spectroscopy. This indicates potential applications in electronic materials and sensors (D'aprano, Leclerc, & Zotti, 1992).
Environmental Impact and Degradation
- 2-Ethyl-6-methylaniline is a significant degradation product of certain herbicides like acetochlor and metolachlor. It's been studied for its environmental impact and persistence, especially in sediment and water systems (Osano, Nzyuko, Tole, & Admiraal, 2003).
Chemical Reactions and Complex Formation
- Research on charge transfer complexes of 2-Ethyl-6-methylaniline with other chemicals like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) has been conducted. Such studies are crucial for understanding its interactions and potential applications in chemical synthesis and pharmaceuticals (Manojkumar et al., 2020).
Synthesis and Spectroscopic Analysis
- Detailed synthesis processes and spectroscopic analysis (like FT-IR, Raman, UV, NMR) of 2-ethyl-6-methylaniline and its derivatives have been explored. These studies are pivotal for the development of new materials and drugs (Karabacak et al., 2009).
Antibacterial Activity
- Some derivatives of 2-ethyl-6-methylaniline have been synthesized and tested for their antibacterial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents (Zhi et al., 2005).
Safety And Hazards
2-Ethyl-6-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects . The product is combustible and produces poisonous gases when burned . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
properties
IUPAC Name |
2-ethyl-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKJJNCIILLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027833 | |
Record name | 2-Ethyl-6-methylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-6-ethyl aniline appears as a clear liquid with a pungent odor. Water insoluble and less dense than water. Hence floats on water. (USCG, 1999), Liquid | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10266 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenamine, 2-ethyl-6-methyl- | |
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Boiling Point |
447.8 °F at 760 mmHg (USCG, 1999) | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/10266 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
215 °F (USCG, 1999) | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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Density |
0.969 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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Product Name |
2-Ethyl-6-methylaniline | |
CAS RN |
24549-06-2 | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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Record name | 2-Ethyl-6-methylaniline | |
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Record name | 2-Ethyl-6-methylaniline | |
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Record name | Benzenamine, 2-ethyl-6-methyl- | |
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Record name | 2-Ethyl-6-methylaniline | |
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Record name | 6-ethyl-2-toluidine | |
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Record name | 2-ETHYL-6-METHYLANILINE | |
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Melting Point |
-27.4 °F (USCG, 1999) | |
Record name | 2-METHYL-6-ETHYL ANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/10266 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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